molecular formula C4H9NO4S B014803 4-Sulfamoylbutyric acid CAS No. 175476-52-5

4-Sulfamoylbutyric acid

Cat. No. B014803
M. Wt: 167.19 g/mol
InChI Key: OMPGKWICGUBROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07897560B2

Procedure details

A mixture of 4-sulfamoylbutyric acid (2.53 g, 15.1 mmol), methanol (25 ml), trimethylorthoformate (10 ml, approx 5 eq) and polystyrene-bound toluenesulfonic acid (0.58 g) was stirred at 60° C. After 19 h the mixture was decantated from the catalyst and concentrated to yield 2.70 g (99%) of the title ester as an oil.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])(=[O:4])(=[O:3])[NH2:2].[CH3:11]OC(OC)OC>CO>[CH3:11][O:9][C:8](=[O:10])[CH2:7][CH2:6][CH2:5][S:1](=[O:4])(=[O:3])[NH2:2]

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
S(N)(=O)(=O)CCCC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
COC(OC)OC
Name
polystyrene
Quantity
0.58 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
COC(CCCS(N)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.